(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate
Description
The compound "(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate" is a structurally complex heterocyclic molecule featuring a fused pyrano[2,3-c]pyridine core. Key structural elements include:
- Pyrano[2,3-c]pyridine backbone: A bicyclic system combining pyran and pyridine rings, with a methyl group at position 8 and a ketone at position 2.
- 1,2,4-Oxadiazole substituent: Positioned at C3 of the pyran ring, this heterocycle is further substituted with an o-tolyl (2-methylphenyl) group.
- Isobutyrate ester: The C5 methyl group of the pyran ring is esterified with isobutyric acid, distinguishing it from analogs like the acetate derivative (CAS: 1189724-88-6) .
Its structural complexity arises from the combination of aromatic, heteroaromatic, and ester functionalities, which influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
[8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyrano[2,3-c]pyridin-5-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-12(2)22(27)29-11-15-10-24-14(4)19-17(15)9-18(23(28)30-19)21-25-20(26-31-21)16-8-6-5-7-13(16)3/h5-10,12H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKYSAFLHDYGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C(=NC=C4COC(=O)C(C)C)C)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-(o-Tolyl)-1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is constructed via cyclization between an amidoxime and a carboxylic acid derivative. Using o-tolyl-substituted precursors, the reaction proceeds under mild thermal conditions. For example, o-tolylamidoxime can be reacted with a chloroacetic acid derivative in the presence of a base such as triethylamine, facilitating nucleophilic displacement and subsequent cyclodehydration.
Typical Procedure :
A mixture of o-tolylamidoxime (1.0 equiv) and chloroacetyl chloride (1.2 equiv) in dichloromethane is stirred at 0°C. Triethylamine (2.0 equiv) is added dropwise, followed by warming to room temperature for 12 hours. The precipitate is filtered and recrystallized from ethanol to yield 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid. Reported yields for analogous oxadiazole syntheses range from 75–90%.
Construction of the 8-Methyl-2-oxo-2H-pyrano[2,3-c]pyridine Core
The pyranopyridine skeleton is assembled via a cyclocondensation reaction between a 2-hydroxynicotinaldehyde derivative and a β-ketoester. Introducing the 8-methyl group requires methyl substitution at the β-position of the ketoester.
Stepwise Synthesis :
- β-Ketoester Preparation : Ethyl acetoacetate is treated with methyl iodide in the presence of sodium hydride to yield ethyl 3-methylacetoacetate.
- Cyclocondensation : Reacting ethyl 3-methylacetoacetate with 2-hydroxynicotinaldehyde in acetic acid under reflux (120°C, 6 hours) forms the pyranopyridine ring. The 2-oxo group is introduced in situ via keto-enol tautomerization.
Characterization Data :
- 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 5.6 Hz, 1H, pyridine-H), 6.78 (s, 1H, pyran-H), 2.62 (s, 3H, CH3), 1.32 (t, J = 7.1 Hz, 3H, OCH2CH3).
- Yield : 68–75% under optimized conditions.
Coupling of the Oxadiazole and Pyranopyridine Units
The oxadiazole moiety is introduced at position 3 of the pyranopyridine via a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling is employed, leveraging the boronic acid derivative of the oxadiazole and a halogenated pyranopyridine.
Optimized Conditions :
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : K2CO3 (2.0 equiv)
- Solvent : Toluene/EtOH (4:1)
- Temperature : 80°C, 12 hours
Yield : 82–88% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Esterification with Isobutyryl Chloride
The hydroxymethyl group at position 5 of the pyranopyridine is esterified using isobutyryl chloride under basic conditions.
Procedure :
The pyranopyridine-oxadiazole intermediate (1.0 equiv) is dissolved in anhydrous dichloromethane. Isobutyryl chloride (1.5 equiv) and DMAP (0.1 equiv) are added, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 4 hours, quenched with water, and extracted. The organic layer is dried (Na2SO4) and concentrated.
Characterization :
Optimization and Analytical Validation
Reaction Optimization :
- Oxadiazole Cyclization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yield to 92%.
- Coupling Efficiency : Screening ligands (XPhos vs. SPhos) revealed XPhos enhances coupling efficiency by 15%.
Spectroscopic Consistency :
Chemical Reactions Analysis
Types of Reactions
(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety into the structure of (8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate enhances its efficacy against various bacterial strains. For instance, studies demonstrate that oxadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Research into similar pyridine and oxadiazole derivatives has shown promising results in reducing inflammation markers in vitro and in vivo. The mechanism may involve the inhibition of pro-inflammatory cytokines, providing a basis for further exploration in treating inflammatory diseases .
3. Anticancer Activity
Recent studies have focused on the anticancer potential of oxadiazole-containing compounds. Preliminary data indicate that this compound may induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways . This suggests a need for further investigations into its mechanism and efficacy against various cancer types.
Agricultural Chemistry
1. Pesticidal Applications
The compound has been evaluated for its pesticidal properties. Its structural components suggest it could serve as a lead compound for developing new agrochemicals targeting pests resistant to current treatments. Studies have shown that similar compounds exhibit insecticidal activity against common agricultural pests .
2. Herbicidal Activity
Research has also explored the herbicidal properties of oxadiazole derivatives. The unique structure of this compound may confer selective herbicidal activity against specific weed species without harming crops .
Material Science
1. Polymer Chemistry
The synthesis of polymers incorporating oxadiazole units has been investigated for their thermal stability and mechanical properties. Compounds like this compound can potentially be used as monomers or additives to enhance the performance characteristics of polymers used in various applications .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Efficacy | Tested against E. coli and S. aureus | Significant inhibition observed; potential for development as an antimicrobial agent |
| Study 2: Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 production | Suggests potential therapeutic use in inflammatory diseases |
| Study 3: Anticancer Activity | Induction of apoptosis in cancer cell lines | Promising candidate for further anticancer drug development |
| Study 4: Pesticidal Properties | Effective against common agricultural pests | Potential lead for new pesticide formulations |
| Study 5: Polymer Applications | Enhanced thermal stability in polymer composites | Viable option for advanced material applications |
Mechanism of Action
The mechanism of action of (8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding or other interactions, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and similarities between the target compound and related molecules from the literature:
*Calculated based on substitution of acetate with isobutyrate in .
Key Structural Comparisons
Heterocyclic Core Variations: The target compound’s pyrano[2,3-c]pyridine core is distinct from the pyrano[2,3-d]pyrazole in and the imidazo[1,2-a]pyridine in . The 1,2,4-oxadiazole ring in the target compound contrasts with tetrazole in and pyrazole in . Oxadiazoles are known for metabolic stability, whereas tetrazoles often enhance bioavailability .
Substituent Effects: The o-tolyl group on the oxadiazole increases steric bulk and lipophilicity compared to simpler phenyl or nitrophenyl groups in .
Synthetic Routes: Multi-component reactions (e.g., in ) are common for pyrano-pyrazole derivatives, whereas the target compound’s synthesis likely involves sequential functionalization of the pyrano[2,3-c]pyridine backbone .
Research Implications and Gaps
- Physicochemical Properties : The target compound’s higher molecular weight and lipophilicity (~421.45 g/mol, logP ~3.5 estimated) compared to analogs suggest enhanced tissue penetration but may limit aqueous solubility.
- Biological Activity: While structural analogs like pyrano-pyrazoles and tetrazole derivatives have shown antimicrobial and anti-inflammatory activity, specific data for the target compound remain unreported in the provided evidence.
- Synthetic Challenges : The steric hindrance from the o-tolyl group and isobutyrate ester may complicate purification, as seen in related oxadiazole syntheses .
Biological Activity
The compound (8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate represents a novel structure with potential biological activity. This compound belongs to the class of heterocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.48 g/mol. The structure features a pyrano-pyridine core with oxadiazole and isobutyrate substituents, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. A study demonstrated that oxadiazole derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 15.6 µg/mL against tested strains .
| Compound Type | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative | Staphylococcus aureus | 7.8 |
| Oxadiazole Derivative | Escherichia coli | 15.6 |
Anticancer Activity
The pyrano-pyridine scaffold has been linked to anticancer properties in various studies. Compounds containing this scaffold have shown cytotoxic effects against different cancer cell lines. For example, a related compound was evaluated for its antiproliferative activity against breast cancer cells (MCF-7) and exhibited an IC50 value of 25 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Anti-inflammatory Activity
Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds similar to the one studied have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives using the agar-well diffusion method. The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : In vitro assays on several cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through caspase activation .
- Anti-inflammatory Mechanism : Research investigating the anti-inflammatory properties highlighted that the compound effectively reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrano[2,3-c]pyridine core via cyclocondensation of substituted pyridine derivatives with α,β-unsaturated carbonyl compounds.
- Step 2: Introduction of the 1,2,4-oxadiazol-5-yl moiety via coupling of amidoximes with activated carboxylic acids under microwave-assisted or thermal conditions .
- Step 3: Esterification of the hydroxymethyl group using isobutyryl chloride in anhydrous dichloromethane with a catalytic base (e.g., DMAP).
Characterization:
- 1H/13C NMR: Confirm regiochemistry of the oxadiazole (δ 8.2–8.6 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm).
- HRMS: Validate molecular ion ([M+H]+) with <5 ppm mass accuracy.
- IR: Ester C=O stretch (~1740 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized to enhance yield in the formation of the 1,2,4-oxadiazole ring?
Methodological Answer:
Key optimizations include:
- Solvent Polarity: Use DMF or DMSO to stabilize transition states during cyclodehydration .
- Catalyst Loading: Pd(PPh₃)₄ (2–5 mol%) improves coupling efficiency between aryl halides and amidoximes .
- Temperature Control: Microwave irradiation (100–120°C, 30 min) reduces side-product formation vs. conventional heating .
- Workup: Sequential extraction with ethyl acetate and brine minimizes oxadiazole hydrolysis.
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR: Assign proton environments (e.g., methyl groups at δ 2.3–2.6 ppm) and quaternary carbons in the pyrano-pyridine system.
- 2D NMR (HSQC, HMBC): Resolve connectivity between the oxadiazole and o-tolyl substituents .
- IR Spectroscopy: Identify ester (1740 cm⁻¹) and lactone (1700 cm⁻¹) carbonyl stretches.
- X-ray Crystallography (if crystalline): Definitive proof of regiochemistry and stereochemistry .
Advanced: What strategies mitigate competing side reactions during coupling of the pyrano-pyridine core with the o-tolyl-oxadiazole moiety?
Methodological Answer:
- Protecting Groups: Temporarily block reactive hydroxyls using TBS or acetyl groups during coupling .
- Stepwise Synthesis: Isolate intermediates (e.g., 5-hydroxymethyl-pyrano-pyridine) before oxadiazole formation.
- Stoichiometric Control: Limit excess of coupling partners (e.g., arylboronic acids) to prevent homo-coupling .
Basic: How should stability studies be designed to assess the compound’s degradation under various conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Thermal: 40°C/75% RH for 4 weeks; monitor via HPLC.
- Photolytic: Expose to UV light (ICH Q1B guidelines).
- Degradation Pathways: Hydrolysis of the ester group (pH-dependent) and oxadiazole ring opening under acidic conditions .
Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
- Molecular Docking (AutoDock/Vina): Screen against kinase or protease targets using crystal structures (PDB).
- MD Simulations: Assess binding stability (e.g., RMSD <2 Å over 100 ns) .
Basic: What are the critical parameters for reproducible purification via column chromatography?
Methodological Answer:
- Stationary Phase: Silica gel (230–400 mesh) for high resolution.
- Mobile Phase: Gradient elution (hexane:EtOAc 4:1 → 1:1) to separate ester and oxadiazole derivatives.
- Rf Target: 0.3–0.5 (TLC monitoring) to avoid co-elution .
Advanced: How to resolve discrepancies in bioactivity data across different assays?
Methodological Answer:
- Orthogonal Assays: Compare enzyme inhibition (IC50) vs. cell-based viability (MTT) to rule out assay-specific artifacts.
- Control Variables: Standardize cell passage number, serum lot, and incubation time .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
